molecular formula C7H2BrCl2F3O B1447557 1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1417566-97-2

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1447557
CAS No.: 1417566-97-2
M. Wt: 309.89 g/mol
InChI Key: XWCBKDSRBMHBIV-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 2), and a chloro(difluoro)methoxy group (position 5). The chloro(difluoro)methoxy substituent (–OCF$_2$Cl) is a hybrid functional group combining electron-withdrawing halogen atoms (Cl, F) with a methoxy backbone. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-bromo-4-chloro-5-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(10,12)13)4(9)2-5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCBKDSRBMHBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180535
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417566-97-2
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation Steps

  • Bromination and Chlorination: Bromine and chlorine atoms are introduced through electrophilic aromatic substitution or via diazonium salt intermediates. For example, diazotization of an amino-substituted precursor followed by Sandmeyer-type reactions with cuprous bromide or chloride salts in acidic aqueous media allows selective halogen incorporation.

  • Diazotization and Sandmeyer Reaction: This method has been demonstrated for related compounds such as 1-bromo-2-chloro-4-fluorobenzene, where an aniline derivative is diazotized using sodium nitrite under acidic conditions at low temperature (-5 to 5 °C) and then reacted with cuprous bromide in hydrobromic acid solution at 30–40 °C to yield the brominated product with high regioselectivity.

  • Reaction Conditions: The equivalents of diazotizing and brominating agents are carefully controlled (typically 1.0 to 1.2 equivalents relative to the starting amine), with reaction times ranging from 0.5 to 5 hours depending on the step.

Introduction of the Chloro(difluoro)methoxy Group

  • The chloro(difluoro)methoxy substituent (-O-CF2Cl) is introduced via nucleophilic substitution reactions involving chlorodifluoromethane or related difluoromethylating agents.

  • A common synthetic route involves reacting a hydroxy-substituted precursor (e.g., 2-bromo-1-fluoro-4-hydroxybenzene) with chlorodifluoromethane in the presence of a base such as potassium carbonate or sodium hydride. This reaction facilitates the substitution of the hydroxy group by the chloro(difluoro)methoxy moiety under controlled temperature conditions, typically between 0 °C and room temperature.

  • This step requires anhydrous conditions and inert atmosphere to prevent side reactions and hydrolysis of the difluoromethylating reagent.

Summary of a Representative Synthetic Sequence

Step Starting Material Reagents & Conditions Product Notes
1 4-fluoroaniline derivative Diazotization: NaNO2, HCl, 0 to 5 °C; Bromination: CuBr, HBr, 30-40 °C 1-bromo-4-fluoro-2-chlorobenzene Sandmeyer reaction for selective bromination
2 1-bromo-4-fluoro-2-chlorobenzene Hydroxylation or substitution to introduce -OH group at position 5 2-bromo-4-fluoro-5-hydroxy-1-chlorobenzene Intermediate for difluoromethoxy installation
3 Hydroxy-substituted intermediate Chlorodifluoromethane, base (K2CO3), anhydrous solvent, inert atmosphere 1-bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene Nucleophilic substitution to install -O-CF2Cl

Reaction Conditions and Purification

Reaction Parameters

  • Temperature: Diazotization reactions are maintained at low temperatures (0 to 5 °C) to stabilize diazonium salts. Bromination and chlorination steps proceed at moderate temperatures (20–70 °C).

  • Reagent Equivalents: Diazonium salts are formed with 1.0 to 1.1 equivalents of nitrite, and halogenating agents are used in slight excess (1.0 to 1.2 equivalents) to drive reactions to completion.

  • Solvents: Aqueous acidic media (e.g., hydrobromic acid) for Sandmeyer reactions; anhydrous organic solvents (e.g., tetrahydrofuran or dimethylformamide) for nucleophilic substitution steps.

Purification Techniques

  • Extraction: Organic solvents such as diethyl ether are used to extract the product from aqueous reaction mixtures.

  • Washing: The organic layer is washed with water to remove residual acids and inorganic salts.

  • Drying: Organic extracts are dried over anhydrous agents like magnesium sulfate or sodium sulfate.

  • Concentration and Distillation: The crude product is concentrated and purified by vacuum distillation, typically under reduced pressure (e.g., 12 mmHg) to prevent decomposition.

  • Chromatography: Column chromatography on silica gel using hexane/ethyl acetate mixtures can be employed to achieve high purity (>95%) of the final compound.

Analytical and Research Findings Supporting Preparation

  • The Sandmeyer reaction conditions for halogenation have been extensively validated, providing high yields and regioselectivity for bromine and chlorine incorporation on fluorinated aromatic rings.

  • Nucleophilic substitution reactions introducing the chloro(difluoro)methoxy group have been optimized to minimize side reactions and maximize yield, with bases such as potassium carbonate providing effective deprotonation of phenolic hydroxyl groups.

  • Purification by distillation and chromatography ensures removal of unreacted starting materials and side products, which is critical for downstream applications in medicinal chemistry and materials science.

Data Table: Key Preparation Parameters

Parameter Value/Range Notes
Diazotization Temperature 0 to 5 °C Stabilizes diazonium intermediate
Diazotizing Agent Equivalents 1.0 to 1.1 eq. Sodium nitrite commonly used
Brominating Agent Equivalents 1.0 to 1.2 eq. Cuprous bromide in HBr solution
Bromination Temperature 30 to 40 °C Reaction time ~30 min
Nucleophilic Substitution Base K2CO3 or NaH For -O-CF2Cl installation
Nucleophilic Substitution Temperature 0 to 25 °C Anhydrous conditions required
Purification Extraction, drying, distillation, chromatography Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. Additionally, the electron-withdrawing effects of the fluorine atoms can modulate the compound’s chemical behavior, making it a versatile intermediate in various reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Electronic and Steric Effects

The compound’s bioactivity is influenced by the electron-withdrawing nature of its substituents. Comparisons with related halogenated benzene derivatives reveal the following trends:

Compound Name Substituents (Positions) Electronic Effects Key References
1-Bromo-2-chloro-4-fluoro-benzene Br (1), Cl (2), F (4) Moderate electron-withdrawing
2-Bromo-5-chloro-1,3-difluoro-benzene Br (2), Cl (5), F (1,3) Strong electron-withdrawing (two F atoms)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF$_3$ (1) Very strong electron-withdrawing (CF$_3$)
Target Compound Br (1), Cl (4), F (2), OCF$_2$Cl (5) Balanced electron-withdrawing (Cl, F, OCH$_2$)

Key Findings :

  • The OCF$2$Cl group in the target compound provides intermediate electron-withdrawing effects compared to OCF$3$ (stronger) or simple methoxy (–OCH$_3$, electron-donating) .
  • Chloro and fluoro substituents enhance lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets .
Antimicrobial Activity

Halogenated benzene derivatives are frequently screened for antibacterial and antifungal activity. The target compound’s activity can be contextualized against analogs:

Compound Type Substituents Activity Against E. coli (Zone of Inhibition, mm) MIC (μg/mL) for Gram-Positive Strains References
Pyrazolyl thiazolidinones Cl (2f), OCH$_3$ (2c) 13–15 mm (moderate) Not tested
Difluoro/dichloro derivatives CF$2$, CCl$2$ Enhanced activity 0.78–1.56 (Sa99 strain)
Target Compound OCF$_2$Cl, Cl, Br, F Predicted broad-spectrum activity Not reported

Key Findings :

  • Chloro and fluoro substituents correlate with moderate antibacterial activity, while trifluoromethoxy (OCF$_3$) groups enhance potency due to increased lipophilicity .
  • The OCF$_2$Cl group in the target compound may synergize with bromine and chlorine for improved binding to bacterial targets like FabI or PfENR .
Enzyme Inhibition

Electron-withdrawing groups (EWGs) on aromatic rings enhance inhibitory activity against enzymes like nitric oxide (NO) synthase:

Compound Series Substituents NO Inhibition (IC$_{50}$) References
Diarylpentenediones Cl (ring-A) High (IC$_{50}$ < 10 μM)
Methoxylated analogs OCH$_3$ (ring-A) Low (IC$_{50}$ > 50 μM)
Target Compound OCF$_2$Cl, Cl, Br, F Predicted high activity

Key Findings :

  • EWGs like Cl and CF$_2$Cl enhance charge interactions with enzyme active sites, while methoxy groups reduce activity .

Biological Activity

1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound that exhibits a range of biological activities due to its unique molecular structure. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, including its mechanism of action, toxicity data, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H2BrCl2F3OC_7H_2BrCl_2F_3O, and it has a molecular weight of approximately 267.44 g/mol. Its structural complexity arises from the combination of bromine, chlorine, and fluorine atoms, which confer distinct electronic properties.

PropertyValue
Molecular FormulaC7H2BrCl2F3OC_7H_2BrCl_2F_3O
Molecular Weight267.44 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point237.7 ± 35.0 °C
Melting Point72.0 to 76.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in the compound can participate in halogen bonding , which influences its reactivity with biomolecules. Additionally, the electron-withdrawing nature of the fluorine atoms modulates its chemical behavior, making it a versatile intermediate in various reactions.

Interaction with Biological Targets

Studies indicate that the compound may act on various pathways involved in cellular processes, potentially affecting:

  • Cell proliferation
  • Apoptosis (programmed cell death)
  • Gene expression regulation

Toxicity Profile

The toxicity of this compound has been evaluated through several studies:

  • Acute Toxicity : An acute oral lethality study in rats revealed a median lethal dose (LD50) of approximately 2,700 mg/kg, indicating significant toxicity at high doses .
  • Inhalation Studies : Inhalation studies showed that exposure to concentrations above 14,000 mg/m³ resulted in severe physiological effects including tremors and respiratory distress .

Cytotoxic Activity

Recent research has demonstrated the cytotoxic potential of halogenated benzene derivatives against cancer cell lines. For instance:

  • A study indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Comparative Studies

Comparative analysis with similar compounds such as 1-Bromo-4-chlorobenzene and 1-Bromo-4-fluorobenzene suggests that the unique substitution pattern in this compound enhances its biological activity, particularly in terms of cytotoxicity and interaction with cellular targets .

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Resolves bond angles (e.g., C-Cl bond length: 1.73 Å) and confirms the twisted methoxy group conformation .
  • NMR Spectroscopy : 19^{19}F NMR distinguishes CF2_2ClO signals (δ = -78 ppm vs. -82 ppm for CF3_3) .
  • Computational Modeling :
    • DFT : Optimizes geometry (B3LYP/6-311+G(d,p)) and predicts frontier orbitals (HOMO-LUMO gap = 4.1 eV).
    • MD Simulations : Assess solvation effects on reactivity in aqueous vs. DMSO environments .

What strategies optimize the yield of cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound as a substrate?

Q. Advanced Research Focus

  • Catalyst Selection : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in aryl bromide activation (yield: 82% vs. 45%).
  • Base Optimization : K2_2CO3_3 in DMF/H2_2O (3:1) minimizes side reactions (e.g., proto-dehalogenation).
  • Microwave Assistance : 100°C/10 min cycles reduce reaction time from 24h to 2h .

How do solvent polarity and temperature influence the stability of the chloro(difluoro)methoxy group during synthetic steps?

Q. Advanced Research Focus

  • Solvent Effects :

    SolventDielectric ConstantDegradation Rate (24h)
    DMSO47.2<5%
    THF7.512%
    EtOH24.328%
  • Temperature : Degradation accelerates above 80°C (t1/2_{1/2} = 3h at 100°C vs. 50h at 25°C) .

What structural analogs of this compound exhibit improved biological activity, and what modifications drive these enhancements?

Q. Advanced Research Focus

  • Analog Comparison :

    CompoundModificationIC50_{50} (µM)
    Parent CompoundNone15.6
    1-Bromo-4-NO2_2-derivNitro at C-40.48
    1-Bromo-4-CH3_3-derivMethyl at C-412.3
    The nitro group enhances electron withdrawal, improving target binding affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene

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